3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-phenyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of the 2-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H17Br2ClN2 |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2/c1-15-4-2-3-5-18(15)14-28-23(17-8-12-20(25)13-9-17)21(26)22(27-28)16-6-10-19(24)11-7-16/h2-13H,14H2,1H3 |
InChI Key |
WCMDSQQSOOTNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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